2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline
Overview
Description
2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline: is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further functionalized with a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with a piperazine ring. The fluorenyl group is introduced in the final steps through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: NaH, LiAlH4, organic solvents like THF or DCM.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated quinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorescent properties make it useful in imaging and diagnostic applications .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors or enzymes, modulating their activity. The fluorenyl group may enhance the compound’s binding affinity and specificity. The quinoline core can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid
- 4-(9H-fluoren-9-yl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid
Comparison: Compared to these similar compounds, 2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline stands out due to its unique combination of a quinoline core and a fluorenyl-functionalized piperazine ring. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-methylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3/c1-19-18-26(28-25-13-7-6-8-20(19)25)29-14-16-30(17-15-29)27-23-11-4-2-9-21(23)22-10-3-5-12-24(22)27/h2-13,18,27H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZDIARDBXLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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